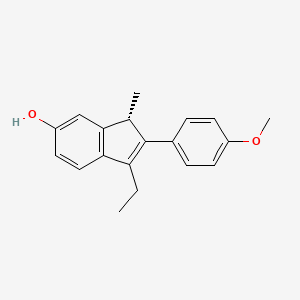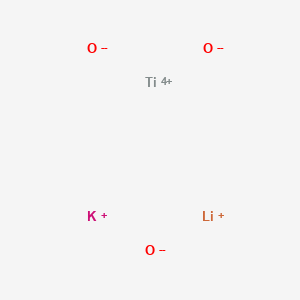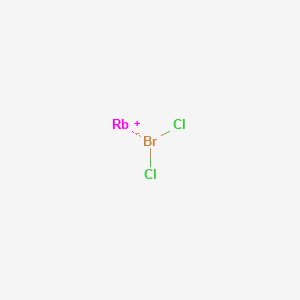
Rubidium dichlorobromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium dichlorobromate(1-) is a chemical compound with the molecular formula BrCl₂Rb. It is a heterocyclic organic compound that is primarily used for research purposes . The compound is known for its unique structure, which includes rubidium, chlorine, and bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium dichlorobromate(1-) can be synthesized through the reaction of rubidium chloride with bromine in the presence of chlorine gas. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the compound.
Industrial Production Methods: While specific industrial production methods for rubidium dichlorobromate(1-) are not widely documented, it is generally produced in small quantities for research purposes. The production involves the careful handling of rubidium and halogen gases to prevent unwanted side reactions and ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Rubidium dichlorobromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form rubidium chloride and bromine gas.
Substitution: The chlorine and bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like fluorine or iodine.
Major Products:
Oxidation: Higher oxidation state compounds of rubidium.
Reduction: Rubidium chloride and bromine gas.
Substitution: Compounds with substituted halogens or functional groups.
Scientific Research Applications
Rubidium dichlorobromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of rubidium and halogen compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in diagnostic imaging and as a tracer in medical studies.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of rubidium dichlorobromate(1-) involves its interaction with molecular targets through its halogen atoms. The compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved include halogen exchange and redox reactions, which are critical for its applications in various fields .
Comparison with Similar Compounds
- Rubidium chloride
- Rubidium bromide
- Rubidium fluoride
- Rubidium carbonate
Comparison: Rubidium dichlorobromate(1-) is unique due to its combination of chlorine and bromine atoms, which provides distinct reactivity compared to other rubidium halides. While rubidium chloride and rubidium bromide are more commonly used, rubidium dichlorobromate(1-) offers unique properties for specific research applications. Its ability to undergo both oxidation and reduction reactions makes it versatile for various chemical studies .
Properties
CAS No. |
87520-11-4 |
|---|---|
Molecular Formula |
BrCl2Rb |
Molecular Weight |
236.27 g/mol |
InChI |
InChI=1S/BrCl2.Rb/c2-1-3;/q-1;+1 |
InChI Key |
XTGZJHMQOUYHPZ-UHFFFAOYSA-N |
Canonical SMILES |
Cl[Br-]Cl.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


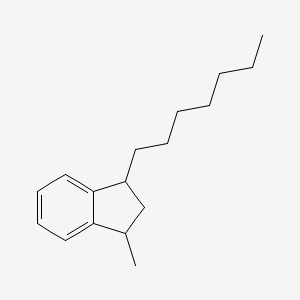
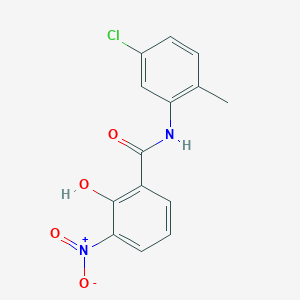
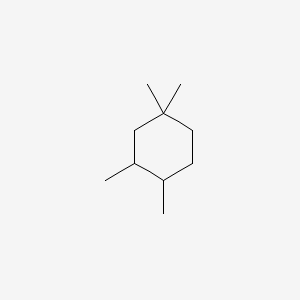
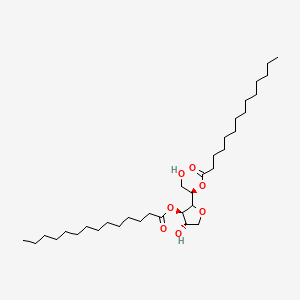
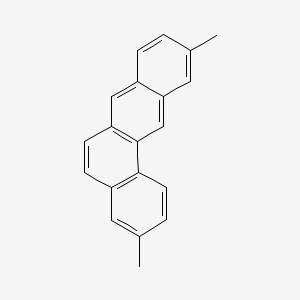

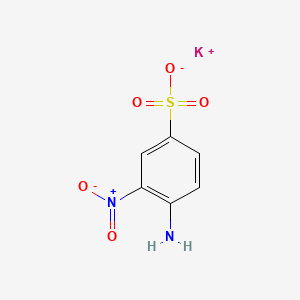
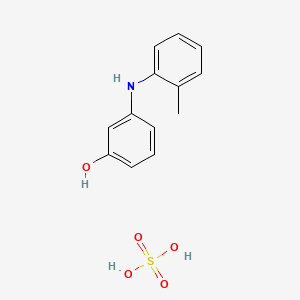
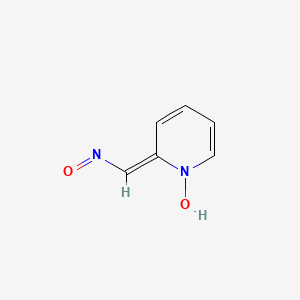

![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

